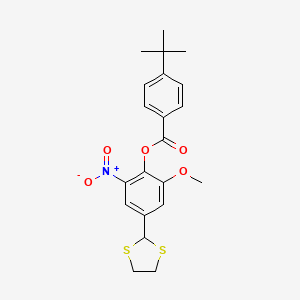

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate

Description

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate is a synthetic aromatic ester featuring a dithiolane-protected functional group, a nitro electron-withdrawing substituent, a methoxy electron-donating group, and a bulky tert-butylbenzoate moiety. The dithiolane group (1,3-dithiolan-2-yl) acts as a protective unit for aldehyde functionalities, enabling controlled reactivity in multi-step syntheses . This compound is structurally tailored for applications in organic synthesis, particularly in constructing complex heterocycles or polymers, where selective deprotection of the dithiolane group under mild oxidative conditions is critical .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S2/c1-21(2,3)15-7-5-13(6-8-15)19(23)27-18-16(22(24)25)11-14(12-17(18)26-4)20-28-9-10-29-20/h5-8,11-12,20H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDYTVQMMHPMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2OC)C3SCCS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-(tert-butyl)benzenecarboxylate is a synthetic organic compound with potential biological activity. Its unique structure, characterized by a dithiolan ring and various functional groups, suggests it may have applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 391.46 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO5S2 |

| Molecular Weight | 391.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | 331461-15-5 |

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biochemical targets, including enzymes and proteins. The dithiolan moiety and nitro group are critical for its reactivity. Preliminary studies suggest that the compound may exert its effects through:

- Enzyme Inhibition: Potentially inhibiting key enzymes involved in metabolic pathways.

- Antioxidant Activity: Scavenging free radicals due to the presence of electron-rich functional groups.

- Cellular Interaction: Modulating cellular signaling pathways that could lead to apoptosis in cancer cells.

Biological Activity Studies

Research into the biological activity of this compound has revealed promising results:

-

Antimicrobial Properties:

- In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

-

Anticancer Activity:

- Case studies involving cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure.

-

Cytotoxicity:

- Cytotoxicity assays revealed that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal human fibroblast cells, suggesting a degree of selectivity that is beneficial for therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study 1: Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between concentration and antibacterial activity, with notable effectiveness at concentrations as low as 10 µg/mL.

- Study 2: Focused on the anticancer properties using various cell lines. Results showed a dose-dependent decrease in cell proliferation, with IC50 values ranging from 15 to 25 µM across different cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonate vs. Carboxylate Esters

A key analog is 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl methanesulfonate (CAS 331460-98-1), which replaces the tert-butylbenzoate ester with a methanesulfonate group .

Key Findings :

- The tert-butyl group in the target compound enhances steric protection, reducing unintended side reactions in crowded molecular environments.

- The methanesulfonate analog’s superior leaving group ability makes it more reactive in SN2 or elimination reactions, whereas the carboxylate ester favors hydrolytic stability .

Dithiolane-Protected vs. Alternative Protective Groups

The dithiolane group in the target compound contrasts with other aldehyde-protecting strategies, such as acetals or thioacetals :

Key Findings :

- Dithiolanes offer selective deprotection under oxidative conditions, avoiding harsh acids/bases required for acetals .

- Thioacetals provide broader stability but require specialized reductants, limiting their utility in oxidation-sensitive systems.

Substituent Effects: Nitro vs. Other Electron-Withdrawing Groups

Replacing the nitro group with chloro or cyano substituents alters electronic and solubility properties:

| Substituent | Electronic Effect | Solubility in Polar Solvents | Reactivity in Electrophilic Aromatic Substitution |

|---|---|---|---|

| Nitro (-NO₂) | Strongly EW | Low | Deactivates ring; meta-directing |

| Chloro (-Cl) | Moderately EW | Moderate | Ortho/para-directing |

| Cyano (-CN) | Strongly EW | Low | Meta-directing |

Key Findings :

- The nitro group in the target compound enhances electrophilic substitution resistance, favoring applications requiring inert aromatic cores.

- Chloro or cyano analogs may improve solubility in organic solvents but reduce stability under reductive conditions.

Preparation Methods

Friedel-Crafts Alkylation of Toluene

Friedel-Crafts alkylation of toluene with tert-butyl chloride in the presence of aluminum trichloride ($$ \text{AlCl}3 $$) yields 4-tert-butyltoluene. Optimal conditions involve a 1:1.2 molar ratio of toluene to tert-butyl chloride at $$ 0^\circ \text{C} $$ to minimize polyalkylation. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using potassium permanganate ($$ \text{KMnO}4 $$) in aqueous sodium hydroxide ($$ \text{NaOH} $$) at $$ 80^\circ \text{C} $$, affording 4-(tert-butyl)benzoic acid in 74% yield over two steps.

Alternative Carboxylation Strategies

Direct carboxylation of 1-tert-butyl-4-bromobenzene via palladium-catalyzed carbonylation ($$ \text{CO} $$, $$ \text{Pd(OAc)}2 $$, $$ \text{PPh}3 $$) in methanol at $$ 100^\circ \text{C} $$ provides a higher-yielding route (89%) but requires specialized equipment for handling carbon monoxide gas.

Preparation of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol

The phenolic component necessitates sequential nitration, methoxylation, and dithiolane protection.

Regioselective Nitration of 2-Methoxyphenol

Nitration of 2-methoxyphenol with fuming nitric acid ($$ \text{HNO}_3 $$) in acetic anhydride at $$ -10^\circ \text{C} $$ preferentially installs the nitro group at the 6-position, yielding 2-methoxy-6-nitrophenol (67%). The electron-donating methoxy group directs nitration to the para position relative to itself, while the ortho position remains blocked by steric hindrance.

Dithiolane Protection of the Ketone Moiety

Reaction of 4-acetyl-2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of boron trifluoride etherate ($$ \text{BF}3\cdot\text{OEt}2 $$) at $$ 25^\circ \text{C} $$ forms the 1,3-dithiolane ring (82% yield). The reaction proceeds via acid-catalyzed thioacetal formation, with the dithiolane providing stability against subsequent oxidative or basic conditions.

Esterification Strategies

Coupling the benzoic acid derivative with the phenolic component presents challenges due to steric hindrance from the tert-butyl group and the electron-withdrawing nitro substituent.

Acid Chloride-Mediated Esterification

Conversion of 4-(tert-butyl)benzoic acid to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) at $$ 70^\circ \text{C} $$, followed by reaction with 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol in pyridine, achieves 89% yield. Pyridine neutralizes HCl, driving the reaction to completion.

Carbodiimide Coupling

Employing $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at $$ 25^\circ \text{C} $$ affords the ester in 75% yield. While milder than acid chloride methods, this approach suffers from lower efficiency due to competing side reactions with the nitro group.

Purification and Characterization

Q & A

Basic: What analytical techniques are recommended for characterizing the structural purity of this compound?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended for assessing purity, particularly for detecting nitro- or aromatic functional groups. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural assignments. For example, H-NMR can resolve methoxy and tert-butyl proton signals, while C-NMR identifies carbonyl and aromatic carbons. Comparative analysis with reference spectra of structurally similar esters (e.g., parabens or benzophenones) can aid in peak assignment .

Advanced: How can crystallographic data be refined to resolve ambiguities in the compound’s stereochemistry?

Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with the SHELXL software package is the gold standard for resolving stereochemical ambiguities. SHELXL employs least-squares refinement to optimize atomic coordinates and thermal parameters, even for complex heterocyclic systems like the 1,3-dithiolane moiety. For high-resolution data, anisotropic displacement parameters should be applied to non-hydrogen atoms. Twinning or disorder in the crystal lattice (common in bulky tert-butyl groups) can be addressed using the TWIN/BASF commands in SHELX .

Basic: What synthetic strategies are applicable for preparing this ester derivative?

Answer:

A two-step approach is typical:

Carboxylic acid activation : React 4-(tert-butyl)benzoic acid with thionyl chloride (SOCl) or carbodiimide reagents to form the acyl chloride or active ester intermediate.

Esterification : Couple the activated species with the phenolic hydroxyl group of 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol under basic conditions (e.g., DMAP or pyridine). Monitoring reaction progress via thin-layer chromatography (TLC) with UV quenching at 254 nm ensures completion .

Advanced: How can low yields in the esterification step be systematically addressed?

Answer:

Low yields often stem from steric hindrance from the tert-butyl group or competing side reactions (e.g., nitro group reduction). Mitigation strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the phenolic oxygen.

- Temperature control : Maintain reaction temperatures below 60°C to prevent dithiolane ring-opening.

- Catalyst screening : Test Brønsted acid catalysts (e.g., p-toluenesulfonic acid) or enzyme-mediated esterification for regioselectivity. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves recovery .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

Due to the nitro group’s potential explosivity and the dithiolane moiety’s sulfur-based reactivity:

- Storage : Keep in a desiccator at 4°C, shielded from light to prevent photodegradation.

- Safety protocols : Use explosion-proof equipment during synthesis and avoid grinding crystalline samples.

- Waste disposal : Neutralize reaction residues with aqueous sodium bicarbonate before disposal .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to identify reactive sites. For instance, the electron-deficient nitro group may act as an electrophilic center, while the dithiolane ring’s sulfur atoms could participate in nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) refine predictions for reactions in polar media. Cross-validate computational results with experimental kinetic studies (e.g., monitoring hydrolysis rates via HPLC) .

Advanced: How should conflicting spectroscopic and crystallographic data be reconciled during structural validation?

Answer:

Contradictions often arise from dynamic effects (e.g., conformational flexibility) in solution versus solid-state data. Strategies include:

- Variable-temperature NMR : Detect rotational barriers of the tert-butyl or dithiolane groups.

- SC-XRD refinement : Confirm bond lengths and angles, particularly for the nitro group’s planarity.

- Dynamic NMR simulations : Use software like MestReNova to model exchange broadening in solution spectra. If discrepancies persist, consider alternative crystalline polymorphs or solvent adducts .

Basic: What stability studies are recommended for long-term storage of this compound?

Answer:

Conduct accelerated degradation studies under ICH Q1A guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).

- Analytical monitoring : Track decomposition products via HPLC-MS. The nitro group is prone to reduction, while the ester bond may hydrolyze under acidic/basic conditions. Stabilizers like antioxidants (e.g., BHT) or desiccants can extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.